molecular formula C11H22O6 B8290804 Isopropyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate

Isopropyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate

Cat. No.: B8290804
M. Wt: 250.29 g/mol
InChI Key: YAMNKZBHNCYKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate is a useful research compound. Its molecular formula is C11H22O6 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

propan-2-yl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate

InChI

InChI=1S/C11H22O6/c1-10(2)17-11(13)9-16-8-7-15-6-5-14-4-3-12/h10,12H,3-9H2,1-2H3

InChI Key

YAMNKZBHNCYKHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COCCOCCOCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (23 g, 1.0 mole) in form of chips was added in portions to triethylene glycol (700 ml) under nitrogen atmosphere. When the sodium had reacted completely, the mixture was cooled to room temperature and bromoacetic acid was added (76 g, 0.5 mole) under stirring. After 18 hours at 100° C. the excess of diethylene glycol was distilled off at about 4 mm Hg. Thereafter isopropyl alcohol (400 ml) and in portions acetyl chloride (51 g, 0.65 mole) were added. After stirring for 18 hours at 65° C. the mixture was cooled to room temperature and neutralized with sodium acetate (3.5 g, 0.15 mole). The mixture was filtered and the filtrate evaporated nearly to dryness, whereupon it was dissolved in water (200 ml). The water phase was extracted with 1,1,1-trichloroethane (3×50ml). The pooled organic phases were washed with water (20 ml). The product was extracted from the pooled water phases with dichloromethane (50 ml) that after evaporation gave an oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
51 g
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Five

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